molecular formula C22H40N12O6 B14176281 N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 923277-82-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14176281
CAS No.: 923277-82-1
M. Wt: 568.6 g/mol
InChI Key: IOTYDJFAZDPJCR-DGVSKKNDSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by the presence of multiple amino acid residues, including ornithine, threonine, and histidine, along with diaminomethylidene groups. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in the presence of a base like DIPEA. After coupling, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automated peptide synthesizers can be employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target the diaminomethylidene groups, converting them to simpler amine functionalities.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of diaminomethylidene groups can produce primary amines .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The peptide backbone allows for specific binding to proteins, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and diaminomethylidene groups. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

923277-82-1

Molecular Formula

C22H40N12O6

Molecular Weight

568.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H40N12O6/c1-11(35)16(34-17(36)13(23)4-2-6-29-21(24)25)19(38)33-15(8-12-9-28-10-31-12)18(37)32-14(20(39)40)5-3-7-30-22(26)27/h9-11,13-16,35H,2-8,23H2,1H3,(H,28,31)(H,32,37)(H,33,38)(H,34,36)(H,39,40)(H4,24,25,29)(H4,26,27,30)/t11-,13+,14+,15+,16+/m1/s1

InChI Key

IOTYDJFAZDPJCR-DGVSKKNDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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